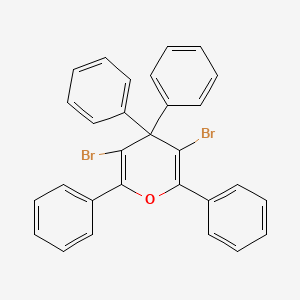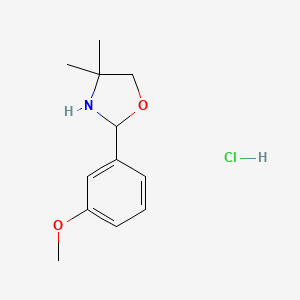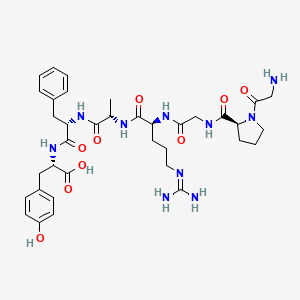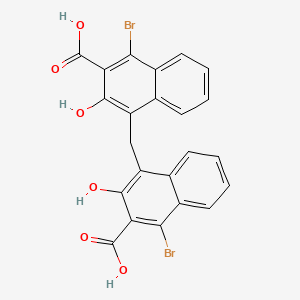![molecular formula C34H37N3O2 B12550271 N,N-dibenzyl-3-[[3-(dibenzylamino)-3-oxopropyl]amino]propanamide CAS No. 143766-91-0](/img/structure/B12550271.png)
N,N-dibenzyl-3-[[3-(dibenzylamino)-3-oxopropyl]amino]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dibenzyl-3-[[3-(dibenzylamino)-3-oxopropyl]amino]propanamide is an organic compound with the molecular formula C34H37N3O2 and a molecular weight of 519.687 g/mol . This compound is characterized by its complex structure, which includes multiple benzyl groups and an amide functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N,N-dibenzyl-3-[[3-(dibenzylamino)-3-oxopropyl]amino]propanamide involves several steps. One common method includes the reaction of dibenzylamine with a suitable acylating agent to form the intermediate product, which is then further reacted with another dibenzylamine derivative under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
N,N-dibenzyl-3-[[3-(dibenzylamino)-3-oxopropyl]amino]propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
N,N-dibenzyl-3-[[3-(dibenzylamino)-3-oxopropyl]amino]propanamide is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-3-[[3-(dibenzylamino)-3-oxopropyl]amino]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N,N-dibenzyl-3-[[3-(dibenzylamino)-3-oxopropyl]amino]propanamide can be compared with other similar compounds, such as:
N,N-dibenzyl-3-bromoaniline: This compound has a similar dibenzyl structure but includes a bromine atom, which affects its reactivity and applications.
N,N-dibenzyl-3-nitrobenzamide:
N,N-dibenzyl-3-phenylalanine derivatives: These derivatives share the dibenzylamine core but have different functional groups, leading to variations in their chemical behavior and applications.
This compound stands out due to its unique combination of functional groups, which provide a balance of reactivity and stability, making it valuable for diverse research applications.
Properties
CAS No. |
143766-91-0 |
|---|---|
Molecular Formula |
C34H37N3O2 |
Molecular Weight |
519.7 g/mol |
IUPAC Name |
N,N-dibenzyl-3-[[3-(dibenzylamino)-3-oxopropyl]amino]propanamide |
InChI |
InChI=1S/C34H37N3O2/c38-33(36(25-29-13-5-1-6-14-29)26-30-15-7-2-8-16-30)21-23-35-24-22-34(39)37(27-31-17-9-3-10-18-31)28-32-19-11-4-12-20-32/h1-20,35H,21-28H2 |
InChI Key |
JRZLNNKDZHLNIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CCNCCC(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Bicyclo[5.2.2]undeca-8,10-diene](/img/structure/B12550214.png)

![4-Chloro-1-[4-(1-hydroxy-2-methylpropan-2-yl)phenyl]butan-1-one](/img/structure/B12550231.png)

![Diethyl [(naphthalen-2-yl)(thiocyanato)methyl]phosphonate](/img/structure/B12550240.png)
![Pyrazolo[1,5-a]pyridine, 7-(trimethylsilyl)-](/img/structure/B12550243.png)


![3-Methyl-4-{[tri(propan-2-yl)silyl]oxy}but-2-enal](/img/structure/B12550259.png)

![4-{[4-(Pent-1-yn-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12550275.png)
